A Comprehensive Technical Guide to 2-(2-Aminoethoxy)acetamide: Properties, Synthesis, and Applications in Drug Discovery
A Comprehensive Technical Guide to 2-(2-Aminoethoxy)acetamide: Properties, Synthesis, and Applications in Drug Discovery
Abstract: 2-(2-Aminoethoxy)acetamide is a bifunctional organic molecule characterized by a primary amine, a flexible hydrophilic ether linkage, and a primary amide. These features make it a valuable building block and linker in medicinal chemistry and drug development. This technical guide provides an in-depth analysis of its physicochemical properties, outlines a robust synthetic protocol, explores its applications in modern drug discovery paradigms, and details critical safety and handling procedures. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage this versatile compound in their work.
Introduction to 2-(2-Aminoethoxy)acetamide
2-(2-Aminoethoxy)acetamide, with the chemical structure H₂N-CH₂CH₂-O-CH₂CONH₂, is a non-commercial chemical entity of significant interest in the field of pharmaceutical sciences. Its structure combines three key functional components:
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A Primary Aliphatic Amine (-NH₂): Serves as a nucleophilic handle for a wide range of chemical modifications, including amide bond formation, reductive amination, and alkylation. It is a common conjugation point for attaching the molecule to proteins, peptides, or other drug scaffolds.
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A Hydrophilic Ether Linkage (-CH₂CH₂-O-CH₂-): This ethylene glycol-like motif imparts water solubility and conformational flexibility. In drug design, such linkers are crucial for optimizing the pharmacokinetic properties of a molecule, improving its solubility, and ensuring proper spatial orientation of conjugated moieties.
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A Primary Amide (-CONH₂): A stable and generally unreactive functional group that can participate in hydrogen bonding, contributing to molecular recognition and binding affinity with biological targets.
The strategic combination of these groups in a compact structure makes 2-(2-Aminoethoxy)acetamide an ideal scaffold or linker for applications requiring precise control over molecular architecture and properties. Derivatives of acetamide are widely explored in medicinal chemistry for their potential as antimicrobial, anti-inflammatory, and anticancer agents.[1][2][3] The simple yet versatile nature of this molecule provides a foundation for creating complex and targeted therapeutic agents.
Physicochemical Properties
Understanding the fundamental properties of 2-(2-Aminoethoxy)acetamide and its common salt form is essential for its effective use in experimental design. The data below is compiled from established chemical databases and theoretical calculations.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |
| Molecular Formula | C₄H₁₀N₂O₂ | C₄H₁₁ClN₂O₂ | [4] |
| Molecular Weight | 118.14 g/mol | 154.60 g/mol | [4] |
| CAS Number | Not Assigned | 1394042-67-1 | [4] |
| IUPAC Name | 2-(2-aminoethoxy)acetamide | 2-(2-aminoethoxy)acetamide; hydrochloride | [4] |
| Appearance | Predicted: Colorless oil or low-melting solid | White to off-white powder | [4] |
| Solubility | Predicted: Soluble in water, methanol, ethanol | Soluble in water | |
| Hydrogen Bond Donors | 2 (amine and amide) | 3 (ammonium and amide) | |
| Hydrogen Bond Acceptors | 3 (ether oxygen and amide oxygen) | 3 (ether oxygen and amide oxygen) |
Synthesis and Manufacturing
Rationale for Synthetic Strategy
The chosen synthetic route leverages the principles of protecting group chemistry to ensure selective reactions and high yields. The primary amine of the starting material, 2-(2-aminoethoxy)ethanol, is highly nucleophilic and would interfere with the subsequent alkylation step. Therefore, it is first protected as a tert-butyloxycarbonyl (Boc) carbamate, a robust protecting group that is stable to the basic conditions of the subsequent ether synthesis and easily removed under acidic conditions. The subsequent Williamson ether synthesis is a classic and efficient method for forming the ether linkage.
Experimental Protocol: Synthesis of 2-(2-Aminoethoxy)acetamide
Step 1: Protection of 2-(2-aminoethoxy)ethanol
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Dissolve 2-(2-aminoethoxy)ethanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Cool the solution to 0 °C in an ice bath.
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Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base such as triethylamine (TEA, 1.2 eq) to the solution.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Upon completion, quench the reaction with water and perform a standard aqueous workup. Extract the product with an organic solvent, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate.
Step 2: Williamson Ether Synthesis
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Dissolve the protected alcohol from Step 1 (1.0 eq) in anhydrous THF.
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Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil), portion-wise. Causality: The NaH deprotonates the primary alcohol to form a nucleophilic alkoxide.
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Stir the mixture at 0 °C for 30 minutes.
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Add 2-chloroacetamide (1.1 eq) to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 16-24 hours.
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Monitor the reaction by TLC. Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
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Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the crude product by flash column chromatography to obtain tert-butyl (2-(2-acetamidoethoxy)ethyl)carbamate.
Step 3: Deprotection to Yield Final Product
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Dissolve the Boc-protected product from Step 2 in a solution of 4M HCl in 1,4-dioxane or a mixture of trifluoroacetic acid (TFA) and DCM.
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Stir the solution at room temperature for 1-4 hours until deprotection is complete (monitored by TLC).
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Concentrate the reaction mixture under reduced pressure. If using HCl/dioxane, the hydrochloride salt of the product will precipitate and can be collected by filtration or by trituration with diethyl ether. If using TFA, the resulting TFA salt can be converted to the free base via ion-exchange chromatography or neutralization with a mild base.
Synthesis Workflow Diagram
Caption: A three-step synthesis of 2-(2-Aminoethoxy)acetamide HCl.
Applications in Research and Drug Development
The utility of 2-(2-Aminoethoxy)acetamide stems from its role as a versatile linker and building block. Its defined length, flexibility, and hydrophilicity are desirable attributes in several advanced therapeutic modalities.
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Linker for Bioconjugation: In Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload or E3 ligase binder is critical for efficacy. The hydrophilic nature of this molecule can improve the solubility of highly potent, hydrophobic payloads, while its flexibility can facilitate optimal binding of both ends of the conjugate to their respective targets.
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Scaffold for Fragment-Based Drug Discovery (FBDD): The molecule can be used as a central scaffold onto which various chemical fragments are attached. Libraries based on this core can be synthesized and screened to identify new pharmacophores for a variety of biological targets.
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Building Block for Novel Chemical Entities: The terminal amine provides a reactive handle for elongation or incorporation into larger, more complex molecules. Research into acetamide derivatives has shown a wide range of biological activities, including the development of potent P2Y₁₄R antagonists for treating inflammatory diseases like gout and selective COX-II inhibitors for pain and inflammation.[3][5]
Safety and Handling
As a novel chemical entity, a full toxicological profile for 2-(2-Aminoethoxy)acetamide is not available. Therefore, it must be handled with extreme caution, assuming it is hazardous. The safety protocols should be based on its functional groups and data from structurally similar compounds.
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General Handling: All manipulations should be performed inside a certified chemical fume hood.[6] A standard set of personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles, must be worn at all times.[7]
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Hazard Assessment:
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Skin and Eye Contact: Structurally related amino acetamides are classified as causing severe skin burns and eye damage.[8] Accidental contact should be avoided, and any exposure should be immediately flushed with copious amounts of water for at least 15 minutes.
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Inhalation: Avoid creating and inhaling dust or aerosols.[6]
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Carcinogenicity: The parent compound, acetamide, is listed as a suspected carcinogen.[7][9] Therefore, 2-(2-Aminoethoxy)acetamide should be handled as a potential carcinogen, and exposure should be minimized.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[8]
Conclusion
2-(2-Aminoethoxy)acetamide represents a valuable and versatile tool for the modern medicinal chemist. Its well-defined structure, combining key functional groups with favorable physicochemical properties, makes it an attractive component for the rational design of complex therapeutics. While its synthesis requires a standard multi-step approach, the resulting molecule offers significant potential as a linker, scaffold, and building block in the pursuit of novel and effective drugs. Adherence to strict safety protocols is mandatory when handling this and any other investigational chemical compound.
References
- Vertex AI Search. 752957-82-7(Acetamide, 2-(aminooxy)-N,N-diethyl- (9CI)) Product Description.
- Sigma-Aldrich. 2 amino acetamide.
- PubChem. 2-(2-Iodoethoxy)acetamide | C4H8INO2 | CID 21188370.
- NIST. Acetamide, 2-amino-. NIST Chemistry WebBook.
- Google Patents. WO2002042259A3 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
- Ataman Kimya. ACETAMIDE.
- chemeurope.com. Acetamide.
- American Elements. 2-(2-aminoethoxy)acetamide hydrochloride | CAS 1394042-67-1.
- Cheméo. Chemical Properties of Acetamide, 2-amino- (CAS 598-41-4).
- ResearchGate. Applications substituted 2-aminothiophenes in drug design.
- Google Patents. US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
- Fisher Scientific. SAFETY DATA SHEET - N-(2-Aminoethyl)acetamide.
- National Institutes of Health (NIH). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC.
- C/D/N Isotopes. Acetamide-2,2,2-d3 - Safety Data Sheet.
- Google Patents. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
- Patsnap. Preparation method of 2-(2-(2-aminoethoxy) ethoxy) acetic acid - Eureka.
- New Jersey Department of Health. Acetamide - Hazardous Substance Fact Sheet.
- Patsnap Synapse. What is Acetamide used for?.
- PubMed. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay.
- PENTA. Acetamide - SAFETY DATA SHEET.
- ResearchGate. New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review.
- Sigma-Aldrich. N-(2-Aminoethyl)acetamide - SAFETY DATA SHEET.
- National Institutes of Health (NIH). Synthesis of 2‐(Quinoxalin‐2‐yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity - PMC.
Sources
- 1. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Acetamide used for? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. americanelements.com [americanelements.com]
- 5. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. fishersci.com [fishersci.com]
- 9. nj.gov [nj.gov]
